molecular formula C27H35F3N4O7S B15199642 N-(4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl)-2-(2-((4-methoxy-N,2,6-trimethylphenyl)sulfonamido)ethoxy)-N-methylacetamide 2,2,2-trifluoroacetate

N-(4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl)-2-(2-((4-methoxy-N,2,6-trimethylphenyl)sulfonamido)ethoxy)-N-methylacetamide 2,2,2-trifluoroacetate

Cat. No.: B15199642
M. Wt: 616.7 g/mol
InChI Key: AILQPLQLJTXGRI-UHFFFAOYSA-N
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Description

N-(4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl)-2-(2-((4-methoxy-N,2,6-trimethylphenyl)sulfonamido)ethoxy)-N-methylacetamide 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a benzyl group, and a sulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl)-2-(2-((4-methoxy-N,2,6-trimethylphenyl)sulfonamido)ethoxy)-N-methylacetamide 2,2,2-trifluoroacetate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the benzylated imidazole with 4-methoxy-N,2,6-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

    Etherification: The ethoxy group is added through a nucleophilic substitution reaction with 2-bromoethanol.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with N-methylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Trifluoroacetate Salt Formation: The compound is then converted to its trifluoroacetate salt by reacting with trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can occur at the imidazole ring and the sulfonamide moiety.

    Substitution: The benzyl and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include ethers or substituted benzyl derivatives.

Scientific Research Applications

N-(4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl)-2-(2-((4-methoxy-N,2,6-trimethylphenyl)sulfonamido)ethoxy)-N-methylacetamide 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl)-2-(2-((4-methoxyphenyl)sulfonamido)ethoxy)-N-methylacetamide
  • **N-(4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl)-2-(2-((4-methoxy-N,2,6-trimethylphenyl)sulfonamido)ethoxy)-N-ethylacetamide

Uniqueness

The unique combination of the imidazole ring, benzyl group, and sulfonamide moiety in N-(4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl)-2-(2-((4-methoxy-N,2,6-trimethylphenyl)sulfonamido)ethoxy)-N-methylacetamide 2,2,2-trifluoroacetate distinguishes it from similar compounds. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H35F3N4O7S

Molecular Weight

616.7 g/mol

IUPAC Name

N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methylacetamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C25H34N4O5S.C2HF3O2/c1-18-14-22(33-5)15-19(2)24(18)35(31,32)29(4)12-13-34-17-23(30)28(3)16-20-6-8-21(9-7-20)25-26-10-11-27-25;3-2(4,5)1(6)7/h6-9,14-15H,10-13,16-17H2,1-5H3,(H,26,27);(H,6,7)

InChI Key

AILQPLQLJTXGRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)CC2=CC=C(C=C2)C3=NCCN3)C)OC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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